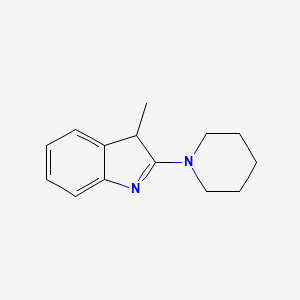

3-Methyl-2-(piperidin-1-YL)-3H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

3-methyl-2-piperidin-1-yl-3H-indole |

InChI |

InChI=1S/C14H18N2/c1-11-12-7-3-4-8-13(12)15-14(11)16-9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |

InChI Key |

LHTSBFACMKLNTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC=C2N=C1N3CCCCC3 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Methyl 2 Piperidin 1 Yl 3h Indole and Analogues

Precursor Synthesis of Substituted Indole (B1671886) Cores

The formation of the indole nucleus is a fundamental step in the synthesis of the target compound. Various methods, both traditional and contemporary, can be employed to construct the bicyclic indole system with the desired substitution pattern.

Fischer Indole Synthesis

The Fischer indole synthesis, first described by Emil Fischer in 1883, remains a widely used and versatile method for constructing the indole ring. testbook.com This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. testbook.com For the synthesis of a 3-methylindole (B30407) precursor, phenylhydrazine (B124118) can be reacted with propionaldehyde. akjournals.comakjournals.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the indole core. researchgate.net

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). testbook.comakjournals.com The choice of catalyst and reaction conditions can significantly influence the reaction yield. For instance, the use of stoichiometric ZnCl₂ in an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM][BF₄]) has been shown to produce 3-methylindole in high yields (up to 95.3%). akjournals.comakjournals.comresearchgate.net

Table 1: Comparison of Catalysts in Fischer Indole Synthesis of 3-Methylindole

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| ZnCl₂ | [EMIM][BF₄] | 200 | 95.3 | akjournals.com |

| Acetic Acid | Acetic Acid | Room Temp. | High | nih.gov |

| Boron trifluoride ethyl etherate | Acetic Acid | Not specified | High | orientjchem.org |

Larock Indole Synthesis

A more modern approach, the Larock indole synthesis, offers a powerful and regioselective method for preparing 2,3-disubstituted indoles. ub.eduwikipedia.org This palladium-catalyzed heteroannulation reaction involves the coupling of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgnih.gov A key advantage of the Larock synthesis is its high regioselectivity, typically placing the bulkier substituent of the alkyne at the C-2 position of the indole ring. ub.edunih.gov

The reaction is generally carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a base (e.g., potassium carbonate), and a ligand like triphenylphosphine (B44618) (PPh₃). ub.eduwikipedia.org The addition of a chloride source, such as lithium chloride (LiCl) or tetrabutylammonium (B224687) chloride (n-Bu₄NCl), is often crucial for the reaction's success. ub.edu The versatility of the Larock synthesis allows for a wide range of functional groups to be tolerated on both the aniline (B41778) and alkyne components, making it a valuable tool for creating diverse indole libraries. nih.govrsc.org

Once the indole core is formed, further functionalization may be necessary to introduce the desired substituents at specific positions. The reactivity of the indole ring allows for selective modifications at the C-2, C-3, and N-1 positions.

The C-3 position of indole is the most nucleophilic and is typically the site of electrophilic substitution. chemtube3d.com However, to achieve substitution at the C-2 position, as required for the synthesis of 3-Methyl-2-(piperidin-1-YL)-3H-indole, strategic approaches are necessary. One common method involves the use of a directing group on the indole nitrogen (N-1). For example, a pyridyl or carboxyl group can direct metallation and subsequent functionalization to the C-2 position. acs.org

Transition metal-catalyzed reactions have emerged as powerful tools for the direct C-H functionalization of indoles. researchgate.net For instance, rhodium-catalyzed reactions can achieve site-selective C-2 allylation, crotylation, and prenylation of indoles using allylic acetates. rsc.org Similarly, palladium-catalyzed C-2 thioarylation of indoles has been reported, utilizing a C-3 carbaldehyde as a directing group. nih.gov Acid-catalyzed C-2 alkylation of 3-alkylindoles with unactivated alkenes, using a catalytic amount of hydroiodic acid (HI), provides another route to 2,3-disubstituted indoles. frontiersin.org

Functionalization at the N-1 position is typically straightforward and can be achieved by deprotonation with a suitable base followed by reaction with an electrophile.

Introduction and Functionalization of the Piperidine (B6355638) Moiety

With the appropriately substituted indole precursor in hand, the next phase of the synthesis involves the introduction of the piperidine ring at the C-2 position.

A primary method for attaching the piperidine moiety to the indole core is through nucleophilic substitution. This typically involves the reaction of piperidine, acting as a nucleophile, with an indole substrate bearing a leaving group at the C-2 position. For example, a 2-haloindole derivative can react with piperidine to form the desired C-N bond. nih.gov

The N-alkylation of piperidine itself is a well-established transformation. researchgate.net In the context of synthesizing the target compound, this would involve reacting a pre-functionalized indole with piperidine. The reaction conditions for such alkylations can vary, often employing a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net To avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts, the reaction stoichiometry and conditions must be carefully controlled. masterorganicchemistry.com

An alternative strategy involves the formation of the piperidine ring directly onto the indole scaffold through intramolecular cyclization. nih.gov This approach requires an indole precursor bearing a side chain with a nitrogen atom and an electrophilic center, which can cyclize to form the six-membered piperidine ring.

Various methods for piperidine ring formation via intramolecular cyclization have been developed, including metal-catalyzed cyclizations, electrophilic cyclizations, and radical-mediated cyclizations. nih.govresearchgate.net For example, palladium-catalyzed intramolecular cyclization of substrates containing both alkyne and imine functionalities can lead to the formation of indole-fused heterocyclic systems. organic-chemistry.org Electroreductive cyclization of an imine with a terminal dihaloalkane has also been demonstrated as a method for synthesizing piperidine derivatives. beilstein-journals.org

The Mannich reaction is a powerful tool in organic synthesis for the aminomethylation of acidic protons. jofamericanscience.org In the context of indole chemistry, the Mannich reaction typically occurs at the electron-rich C-3 position. chemtube3d.com It involves the reaction of indole with formaldehyde (B43269) and a secondary amine, such as piperidine, to yield a gramine-type product. researchgate.net

While direct C-2 aminomethylation via the Mannich reaction is less common, the C-3 Mannich adduct can serve as a versatile intermediate. Through subsequent chemical transformations, the aminomethyl group can be elaborated and potentially rearranged or used to construct the piperidine ring in a multi-step sequence. The Mannich reaction provides a reliable method for introducing a nitrogen-containing side chain that is essential for the eventual formation of the piperidine moiety. mun.ca

Convergent and Divergent Synthetic Pathways to the this compound Framework

The construction of the this compound scaffold can be approached through various synthetic routes. These pathways often involve either the stepwise assembly of the molecule or the use of multi-component reactions to build complexity in a single step.

Stepwise synthesis provides a controlled approach to the 3H-indole core. A common strategy involves the intramolecular cyclization of suitably substituted precursors like enamines. For instance, an iodine-mediated intramolecular cyclization of N-aryl enamines has been shown to be an effective method for constructing the 3H-indole skeleton. acs.org The optimization of this reaction is crucial for achieving high yields.

In a typical procedure, an N-aryl enamine is treated with an oxidant, such as elemental iodine, in the presence of a base like potassium carbonate (K₂CO₃) and a solvent like N,N-dimethylformamide (DMF). acs.org The reaction is heated to facilitate the cyclization.

Table 1: Optimization of Iodine-Mediated Cyclization for 3H-Indole Synthesis acs.org

| Entry | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ | K₂CO₃ | DMF | 100 | 82 |

| 2 | IBr | K₂CO₃ | DMF | 100 | 60 |

| 3 | PIDA | K₂CO₃ | DMF | 100 | <10 |

Data sourced from The Journal of Organic Chemistry. acs.org

This stepwise approach allows for the careful introduction of substituents. For the target compound, a precursor would be required that already contains the piperidinyl group at the eventual 2-position and a methyl group at the 3-position of the enamine chain. Another well-established stepwise method is the Fischer indole synthesis, which can be adapted to produce 3H-indoles (indolenines) from phenylhydrazines and ketones under acidic conditions. mdpi.comnih.gov For example, reacting a substituted phenylhydrazine with isopropyl methyl ketone in acetic acid can yield 2,3,3-trimethyl-indolenine derivatives. nih.gov This method's success is highly dependent on the choice of acid catalyst, with both Brønsted and Lewis acids being employed. mdpi.com

Multi-component reactions (MCRs) offer an efficient alternative for generating structural diversity by combining three or more starting materials in a single pot. rsc.orgacs.orgarkat-usa.org These reactions are advantageous due to their atom economy, reduced number of purification steps, and ability to quickly assemble complex molecules from simple precursors. rsc.orgacs.org

One such approach involves an Ugi four-component reaction (U-4CR) followed by an acid-induced cyclization. rsc.org In this method, an aniline, an aldehyde (like glyoxal (B1671930) dimethyl acetal), an isocyanide, and an acid (formic acid) react to form an intermediate which is then cyclized using a strong acid (e.g., methanesulfonic acid) to afford multi-substituted indoles. rsc.org While this specific example leads to indole-2-carboxamides, the principle can be adapted to generate other indole frameworks by modifying the starting components. The versatility of MCRs allows for the incorporation of various functional groups, which can be instrumental in synthesizing a library of analogues of this compound. nih.gov

Advanced Synthetic Techniques and Stereochemical Control

Modern synthetic chemistry offers advanced tools to improve reaction efficiency, reduce environmental impact, and control the three-dimensional arrangement of atoms in the target molecule.

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating the synthesis of indole derivatives. tandfonline.comtandfonline.comnih.gov Microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. tandfonline.comnih.govresearchgate.net For example, the synthesis of 2-substituted indoles from substituted anilines and 2-bromoacetophenone (B140003) has been achieved with high yields and short reaction times under microwave conditions without a catalyst. researchgate.net Similarly, microwave-assisted cyclization of 2-alkynylanilines in water, a green solvent, has been developed as an environmentally benign process. elte.hu

Green chemistry principles, which aim to reduce waste and energy consumption, are increasingly being applied to indole synthesis. tandfonline.comresearchgate.netingentaconnect.com This includes the use of greener solvents like water or ethanol, employing catalysts instead of stoichiometric reagents, and utilizing energy-efficient methods like microwave heating. rsc.orgtandfonline.comresearchgate.net One-pot, two-step methods, such as the synthesis of 2-amino-indole-3-carboxamides, also align with green chemistry principles by minimizing intermediate isolation and purification steps. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Acetic Acid, Reflux | Several Hours | Moderate | mdpi.com |

| Cyclization of 2-alkynylanilines | Pyrrolidine (B122466), Water, MW | 15-30 min | Up to 90% | elte.hu |

| Aniline + 2-Bromoacetophenone | No Catalyst, MW | 5-15 min | 85-95% | researchgate.net |

When the 3-position of the 3H-indole is a stereocenter, as in this compound, controlling its stereochemistry becomes critical. Enantioselective and diastereoselective synthesis methods are employed to produce specific stereoisomers. This is often achieved using chiral catalysts, auxiliaries, or reagents.

For related indole structures like 3-substituted-3-amino-2-oxindoles, asymmetric catalysis has been successfully used. nih.govrsc.orgresearchgate.net Chiral N,N'-dioxide-nickel(II) complexes, for example, have been used to catalyze the asymmetric amination of 3-substituted oxindoles, yielding products with high enantiomeric excess (ee). nih.gov While this applies to oxindoles, the catalytic systems developed can often be adapted for the synthesis of other chiral indole frameworks. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has also been achieved with high diastereomeric excess using chiral auxiliaries derived from D-phenylglycinol. researchgate.net Such strategies are fundamental for creating chiral analogues of the target compound for further investigation.

When an enantioselective synthesis is not feasible or provides a mixture of enantiomers (a racemic mixture), chiral resolution can be employed to separate them. wikipedia.org The most common method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like crystallization. wikipedia.org

For indole derivatives containing a basic nitrogen, such as the piperidine ring in the target compound, chiral acids like tartaric acid are common resolving agents. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers.

Determining the absolute configuration of the separated enantiomers is a crucial final step. X-ray crystallography is the definitive method for this purpose, providing an unambiguous three-dimensional structure of the molecule. researchgate.netnih.gov Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) using chiral shift reagents or Circular Dichroism (CD) spectroscopy, can also be used, often by comparing the data to known standards or theoretical calculations. nih.gov

Pharmacological Profiling and Mechanistic Insights into Biological Activity

In Vitro Biological Evaluation and Screening Cascade Design

Enzyme Inhibition Assays (e.g., Cholinesterases, Urease, EGFR, CDK2, α-Amylase)

No published data was found regarding the inhibitory activity of 3-Methyl-2-(piperidin-1-YL)-3H-indole against cholinesterases, urease, EGFR, CDK2, or α-amylase.

Receptor Binding and Functional Assays (e.g., Cannabinoid Receptors, Serotonin (B10506) Receptors, NMDA Receptors)

There is no available information on the binding affinity or functional activity of this compound at cannabinoid, serotonin, or NMDA receptors.

Antimicrobial Spectrum Analysis (Bacteria, Fungi, Mycobacteria)

There are no reports detailing the antibacterial, antifungal, or antimycobacterial properties of this compound.

Antiviral and Antiparasitic Screening

Screening data for antiviral or antiparasitic activity of this compound is not available in the reviewed literature.

Structure Activity Relationship Sar Elucidation of 3 Methyl 2 Piperidin 1 Yl 3h Indole Derivatives

Systematic Variation of Structural Elements and Their Impact on Biological Profile

Substituent Effects on the Indole (B1671886) Core (Position, Electronic, Steric Properties)

The substitution pattern on the indole core is a critical determinant of biological activity. Both the position and the electronic nature of substituents significantly modulate the pharmacological profile of these compounds.

Research on N-piperidinyl indoles has shown a distinct difference in activity based on the substitution position on the indole moiety. nih.gov A comparison between 2-substituted and 3-substituted analogs revealed that 2-substituted indoles exhibit higher binding affinities for the Nociceptin (B549756) Opioid Receptor (NOP) and function as full agonists. nih.gov In contrast, their 3-substituted counterparts tend to be selective NOP partial agonists. nih.gov This suggests that the placement of the piperidinyl group profoundly influences intrinsic activity and receptor selectivity. nih.gov

The electronic properties of substituents on the indole ring also play a pivotal role. In studies of related indole analogs designed as anti-inflammatory agents, the introduction of a methanesulfonyl (SO2Me) group at position 5 of the indole ring resulted in the highest anti-inflammatory and analgesic activities. nih.govresearchgate.net This electron-withdrawing group was identified as a key pharmacophore for enhancing cyclooxygenase-2 (COX-2) binding interactions. researchgate.net Conversely, in a series of 4-azaindole-2-piperidine derivatives, a preference for electron-rich aromatic systems was observed. dndi.org Electron-rich dimethoxy analogs were moderately active, whereas an electron-deficient cyano analog was inactive, highlighting that the optimal electronic nature of the substituent is target-dependent. dndi.org

Furthermore, substitutions at the 5-position with groups like fluorine or methoxy (B1213986) have been explored in derivatives of 3-(piperidin-3-yl)-1H-indole, indicating this position is a key site for modification to tune biological properties. nih.gov

Table 1: Effect of Indole Core Substitution on Biological Activity

| Compound Series | Substitution Position | Substituent Type | Observed Impact | Reference |

|---|---|---|---|---|

| N-piperidinyl indoles | Position 2 vs. 3 | Piperidinyl group | 2-substitution led to higher NOP affinity and full agonism; 3-substitution resulted in partial agonism. | nih.gov |

| 3-methyl-2-phenyl-1-substituted-indoles | Position 5 | Methanesulfonyl (SO2Me) | Highest anti-inflammatory and analgesic activities; enhanced COX-2 binding. | nih.govresearchgate.net |

| 4-azaindole-2-piperidine derivatives | Aromatic ring | Dimethoxy (electron-rich) | Moderately active. | dndi.org |

| 4-azaindole-2-piperidine derivatives | Aromatic ring | Cyano (electron-deficient) | Inactive. | dndi.org |

Modifications to the Piperidine (B6355638) Ring (Substitution Pattern, Ring Size Analogues, N-Substituents)

The piperidine ring is a versatile scaffold that offers multiple points for modification, including substitution on the ring itself and on the nitrogen atom. nih.govnih.gov These alterations can significantly affect potency and selectivity.

N-substituents are particularly influential. In one series of monoamine oxidase (MAO) inhibitors, compounds with N-propyl and N-diethyl groups were found to be potent derivatives. nih.gov N-alkylation is a common strategy, as seen in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives where various groups are attached to the piperidine nitrogen to create diastereomers for separation and testing. nih.gov

Substitution on the carbon framework of the piperidine ring also modulates activity. For instance, a 4-methyl-substituted piperidine ring, combined with a three-membered amide linkage, produced the most potent derivative for MAO-B inhibition in a series derived from piperine (B192125). nih.gov In another study, introducing unsaturation into the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi compared to the saturated analog. dndi.org

The nature of the linkage to the piperidine nitrogen is also crucial. A drastic reduction in inhibitory activity was observed when an amide linkage was converted to a thioamide, indicating a strong preference for the amide bond in that particular series. nih.gov

Table 2: Impact of Piperidine Ring Modifications

| Modification Type | Specific Modification | Compound Series | Resulting Effect | Reference |

|---|---|---|---|---|

| N-Substitution | N-propyl, N-diethyl | MAO Inhibitors | Potent activity. | nih.gov |

| Ring Substitution | 4-methyl group | Piperine derivatives (MAO-B) | Highest inhibitory activity in the series. | nih.gov |

| Ring Structure | Unsaturation (tetrahydropyridine) | Azaindole-piperidines | Ten-fold increase in potency. | dndi.org |

| Linkage to Nitrogen | Thioamide (vs. Amide) | MAO Inhibitors | Drastic reduction in activity. | nih.gov |

Influence of Bridging Linkers and Conformational Constraints

Introducing conformational constraints, often through bridging linkers, is a powerful strategy to optimize both activity and selectivity. nih.gov By rigidifying the molecular structure, these constraints can lock the molecule into a bioactive conformation that enhances interaction with the target receptor.

This approach has been effectively used in modifying phenyl-piperidine antagonists by incorporating bridged piperidine moieties such as 2-azanorbornane and nortropane. nih.govnih.gov These rigidified analogs not only preserved but in some cases enhanced receptor affinity. nih.gov The added rigidity can also aid in molecular modeling by reducing the flexibility of the molecule, allowing for a clearer understanding of binding interactions. nih.gov

The nature of the linker itself is also important. In a series of NLRP3 inflammasome inhibitors, an acetamide (B32628) bridge connecting a 2-chlorobenzene moiety to the piperidine ring was essential for activity. mdpi.com Shortening the linker or removing the carbonyl group resulted in inactive compounds, demonstrating the specific structural requirements of the bridging element. mdpi.com Similarly, for MAO-B inhibitors, an optimal linker length of 2–5 carbons between the two ring systems was identified as necessary for maximal suppressive activity. nih.gov

Stereochemical Implications for Efficacy and Selectivity

Stereochemistry is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities. researchgate.net This is particularly relevant for indole-piperidine derivatives, which often contain multiple chiral centers.

The synthesis and separation of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives have allowed for the investigation of stereochemical effects. nih.gov Analysis of these separated stereoisomers revealed that the spatial configuration, particularly around the nitrogen atom of the piperidine ring, plays an essential role in defining the molecule's structure and likely its biological interactions. nih.gov

In a compelling example involving bridged piperidine analogs, a pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity for its target receptor compared to its corresponding enantiomer. nih.gov This demonstrates a clear stereochemical preference for binding and underscores the importance of controlling stereochemistry to maximize efficacy. nih.gov The biological activities of various piperidin-4-one derivatives have also been shown to be dependent on their stereochemical configurations. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Mapping these features is crucial for designing potent and selective ligands.

Mapping Essential Chemical Groups for Optimal Target Interaction

Through extensive SAR studies, researchers have identified several key pharmacophoric features for various targets of indole-piperidine derivatives.

For NOP receptor ligands, SAR studies of 3-substituted N-piperidinyl indoles showed that only basic functional groups, such as an amine or guanidine, led to a modest improvement in binding affinity and potency. nih.gov This suggests a basic nitrogen center is a key pharmacophoric element for NOP receptor interaction.

In the context of MAO-B inhibitors derived from piperine, a clear pharmacophore model emerged. The essential features include:

A six-membered heterocyclic ring (the piperidine moiety). nih.gov

A conjugated linker of 2–5 carbons in length. nih.gov

An amide linkage, as opposed to a thioamide. nih.gov

Molecular docking studies have further refined these models by visualizing interactions at the atomic level. For indomethacin (B1671933) analogs, docking confirmed that a methanesulfonyl (SO2Me) moiety on the indole ring was a critical feature for strong binding within the COX-2 active site. researchgate.net Similarly, docking of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones into various cancer-related protein targets helped confirm that these compounds could bind effectively within the active sites, validating their potential as therapeutic candidates. nih.gov These computational approaches are invaluable for mapping the essential chemical groups required for optimal target engagement. nih.gov

Understanding Spatial Requirements for High Affinity and Potency

The spatial arrangement of substituents on the indole core is a determining factor for the affinity and potency of 3-Methyl-2-(piperidin-1-YL)-3H-indole derivatives. Research comparing 2-substituted and 3-substituted N-piperidinyl indoles demonstrates that the position of the piperidinyl group significantly influences biological activity. nih.gov

Molecular docking studies suggest that for nociceptin opioid peptide (NOP) receptor ligands, the lipophilic piperidine or pyrrolidine (B122466) ring preferably occupies a minor hydrophobic pocket, regardless of its attachment point on the indole ring. nih.gov This occupation of the TM2-TM3 minor hydrophobic pocket appears to enhance NOP binding affinity and potentially the intrinsic activity of the ligand. nih.gov Furthermore, the conformational constraints of the side chain have been identified as an effective tool for optimizing both the activity and selectivity of compounds targeting receptors like the serotonin (B10506) transporter (SERT) and the 5-HT1A receptor. nih.gov

In a series of 2-phenyl-3-piperidylindoles developed as h5-HT2A receptor antagonists, the optimal position for the basic nitrogen was found to be at the 3-position of the piperidine ring. sci-hub.se This specific spatial orientation was crucial for achieving high-affinity binding without requiring further substitution on the piperidine, which had previously led to off-target effects at the IKr potassium channel. sci-hub.se A substituent at the 2-position of the indole core was also found to be necessary for high affinity. sci-hub.se

Development of Lead Compounds and Structure-Guided Optimization

Strategies for Enhancing Potency and Selectivity

Several strategies have been successfully employed to enhance the potency and selectivity of lead compounds based on the indole-piperidine scaffold. One key approach involves modifying the basicity of the piperidine nitrogen. For instance, lowering the pKa of the basic nitrogen by introducing a fluorine atom to the piperidine ring led to significant improvements in oral bioavailability for a series of h5-HT2A receptor antagonists. sci-hub.se However, more drastic changes, such as replacing the piperidine with a morpholine (B109124) or piperazine (B1678402) ring, resulted in a dramatic loss of affinity, highlighting the specific requirements of the receptor binding pocket. sci-hub.se

Another effective optimization strategy is the modification of the indole ring itself to block metabolic pathways. Studies identified that oxidation at the 6-position of the indole was a major metabolic route. sci-hub.se Blocking this position with a fluorine atom successfully prevented this metabolism, leading to a compound with substantially improved bioavailability and a longer half-life, alongside high affinity. sci-hub.se

For NOP receptor ligands, SAR studies of 3-substituted N-piperidinyl indoles showed that introducing basic functional groups, such as an amine or guanidine, via various linkers could modestly improve NOP binding affinity and potency compared to the unsubstituted parent indole. nih.gov This indicates that adding specific polar functionalities at key positions can be a viable strategy for enhancing potency.

The table below summarizes the effects of various structural modifications on the affinity and bioavailability of these compounds.

| Modification | Target Receptor/Property | Effect | Reference |

| Move piperidinyl group from indole C3 to C2 | MOP Receptor | Generally higher binding affinity | nih.gov |

| Add basic functional group (amine/guanidine) to indole C3 | NOP Receptor | Modest improvement in affinity and potency | nih.gov |

| Add fluorine to piperidine ring | h5-HT2A Receptor / Bioavailability | Lowered pKa, improved oral bioavailability | sci-hub.se |

| Add fluorine to indole C6 position | h5-HT2A Receptor / Metabolism | Blocked metabolic oxidation, improved bioavailability | sci-hub.se |

| Replace piperidine with morpholine or piperazine | h5-HT2A Receptor | 18-fold to 100-fold loss of affinity | sci-hub.se |

Desired SAR Profiles for Specific Therapeutic Applications

The desired SAR profile for a this compound derivative is highly dependent on its intended therapeutic target. The versatility of the indole-piperidine scaffold allows for fine-tuning to achieve high selectivity for various receptors.

For Opioid Receptors (e.g., Parkinson's Disease Models): The key structural feature differentiating activity is the substitution pattern on the indole ring. SAR studies show that 2-substitution versus 3-substitution on the indole moiety critically affects the intrinsic activity and selectivity between NOP and mu-opioid peptide (MOP) receptors. nih.gov Generally, 2-substituted indoles exhibit higher binding affinity at the MOP receptor compared to most 3-substituted indoles. nih.gov A desirable profile for a potential therapeutic for motor deficits, as seen in Parkinson's disease models, might involve high affinity and agonism at the NOP receptor, which was achieved with certain 3-substituted N-piperidinyl indoles bearing polar functional groups. nih.gov

For Serotonin Receptors (e.g., Schizophrenia, Migraine): High affinity and selectivity for specific serotonin receptor subtypes are paramount.

h5-HT2A Receptor Antagonists (Schizophrenia): A desirable profile includes a 2-phenyl substituent on the indole core and a piperidin-3-yl group at the 3-position. sci-hub.se Blocking metabolism by adding a fluorine atom at the indole's 6-position is crucial for good oral bioavailability. sci-hub.se This profile leads to potent antagonists with nanomolar affinity. sci-hub.se

h5-HT(1D) Receptor Agonists (Migraine): A different profile is required, featuring a 3-[3-(piperidin-1-yl)propyl]indole scaffold. nih.gov This arrangement led to the identification of a high-affinity h5-HT(1D) receptor full agonist with 170-fold selectivity over the h5-HT(1B) receptor, a key feature for minimizing potential side effects. nih.gov

The following table outlines the structural features correlated with specific therapeutic targets.

| Therapeutic Target | Desired Activity | Key Structural Features | Reference |

| NOP Receptor | Agonism | 3-substituted indole with basic functional groups (amine, guanidine). | nih.gov |

| MOP Receptor | High Affinity | 2-substituted indole generally preferred over 3-substituted. | nih.gov |

| h5-HT2A Receptor | Antagonism | 2-phenyl-1H-indole core with a 3-(piperidin-3-yl) substituent. Fluorination at indole C6 and/or piperidine C4 improves pharmacokinetics. | sci-hub.se |

| h5-HT(1D) Receptor | Agonism | 3-[3-(piperidin-1-yl)propyl]indole core for high selectivity over h5-HT(1B). | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

No published studies were found that specifically detail the geometry optimization, conformational analysis, or electronic structure of 3-Methyl-2-(piperidin-1-YL)-3H-indole using quantum chemical methods. While Density Functional Theory (DFT) is a common approach for evaluating molecular properties such as HOMO-LUMO energy gaps, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis for many heterocyclic compounds, specific calculations and results for this compound are not available in the reviewed literature. dergipark.org.trresearchgate.netmdpi.comresearchgate.net Consequently, predictions regarding its reactivity and stability based on these computational methods have not been documented.

Molecular Docking and Dynamics Simulations

There is no specific information in the reviewed scientific literature regarding molecular docking or molecular dynamics simulations for this compound. Although these techniques are widely used to explore the binding modes of indole-containing ligands with various biological targets and to analyze their conformational flexibility within binding pockets, such investigations have not been reported for this particular compound. chemmethod.comnih.govduke.edunih.gov

Calculation of Binding Energies and Free Energy Perturbation

Understanding the strength of the interaction between a ligand, such as this compound, and its biological target is fundamental. Binding energy calculations quantify this interaction. A particularly rigorous and widely used method for calculating the relative binding affinity of two ligands is Free Energy Perturbation (FEP).

FEP is a physics-based method grounded in statistical mechanics that computes the difference in free energy (ΔΔG) between two states—for instance, a protein binding ligand A versus ligand B. nih.gov The calculation involves creating a thermodynamic cycle that connects the bound and unbound states of the two ligands. By simulating the non-physical, or "alchemical," transformation of ligand A into ligand B both in the solvated state and within the protein's binding site, the relative binding free energy can be determined with high accuracy.

For flexible molecules like those containing indole-piperidine scaffolds, achieving accurate FEP results requires robust conformational sampling. Recent advancements have led to improved FEP protocols, such as FEP+, which often incorporate Replica Exchange with Solute Tempering (REST). nih.govcapes.gov.br The REST method enhances sampling of the ligand's conformational space, which is crucial for flexible ligands. nih.govchemrxiv.org Studies have shown that extending simulation times, for instance, by increasing the pre-REST sampling time from 0.24 ns to 5 ns per lambda window or longer, and applying the REST protocol to the entire ligand rather than just the perturbed region, can significantly improve the precision of ΔΔG calculations and reduce errors. nih.govchemrxiv.orgresearchgate.net Preliminary molecular dynamics (MD) simulations are also essential to establish the correct binding pose of the compound, which is a critical starting point for any FEP calculation. nih.govresearchgate.net

| Perturbation | Experimental ΔΔG (kcal/mol) | Calculated ΔΔG (kcal/mol) | Error (kcal/mol) | Simulation Protocol |

|---|---|---|---|---|

| Analog_1 → Analog_2 | -1.20 | -1.05 ± 0.25 | 0.15 | FEP+/REST, 5ns/λ |

| Analog_1 → Analog_3 | +0.85 | +0.98 ± 0.30 | -0.13 | FEP+/REST, 5ns/λ |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov This approach is foundational in drug design for predicting the activity of novel molecules and for understanding which molecular properties are key to their function. mdpi.com

QSAR models can be broadly categorized into 2D and 3D approaches.

2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the two-dimensional representation of the molecule. nih.gov These descriptors can include electronic, hydrophobic, steric, and topological properties. nih.govnih.gov For indole (B1671886) derivatives, 2D-QSAR models have been successfully built using methods like Multiple Linear Regression (MLR) to link structural features to activities such as antibacterial or anticancer effects. nih.govorientjchem.org

3D-QSAR methods take the three-dimensional structure of molecules into account, providing a more detailed understanding of the ligand-receptor interaction space. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent. tandfonline.com These methods align a series of active compounds and calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. A statistical method, typically Partial Least Squares (PLS), is then used to build a model correlating the variations in these fields with changes in biological activity. nih.gov For indole and isatin (B1672199) derivatives, 3D-QSAR models have been developed that show good predictive power, complementing other modeling techniques. mdpi.com

| Parameter | Value | Description |

|---|---|---|

| q² | 0.695 | Cross-validated correlation coefficient (leave-one-out). A value > 0.5 is considered good. |

| r² | 0.929 | Non-cross-validated correlation coefficient. Indicates the goodness of fit. |

| F-value | 120.5 | F-test value, indicating the statistical significance of the model. |

| Optimal Components | 4 | The number of principal components used in the PLS model. |

| r²_ext | 0.695 | Predictive r² for the external test set. A value > 0.6 indicates good predictive ability. mdpi.com |

The foundation of any QSAR model is the selection of relevant physicochemical descriptors. These numerical values represent different properties of the molecule. For compounds containing indole and piperidine (B6355638) moieties, a range of descriptors are typically calculated to build robust models. researchgate.netresearchgate.netnih.gov

Hydrophobic Descriptors: The partition coefficient (logP) is a classic measure of a molecule's lipophilicity, which influences its ability to cross cell membranes.

Electronic Descriptors: These include properties like dipole moment, partial atomic charges, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). nih.gov Studies on indole derivatives have shown that properties like high electronic energy and dipole moment can correlate positively with antibacterial activity. nih.gov

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. ajrconline.org Examples include molecular weight, molecular volume, solvent-accessible surface area, and various topological indices (e.g., Kappa shape indices, Wiener index). For some inhibitors, the area of the molecular shadow has been shown to be inversely proportional to inhibitory activity. nih.gov

3D Descriptors: In 3D-QSAR, the "descriptors" are the values of the calculated fields (steric, electrostatic, etc.) at thousands of grid points surrounding the aligned molecules. The resulting models produce coefficient contour maps that visualize regions where, for example, bulky groups (steric field) or electronegative groups (electrostatic field) are predicted to increase or decrease activity. nih.gov

| Descriptor Class | Example Descriptor | Typical Influence on Activity |

|---|---|---|

| Hydrophobic | LogP | Often shows a parabolic relationship; optimal hydrophobicity is required for transport and binding. |

| Electronic | Dipole Moment | Can be positively correlated, indicating the importance of polar interactions with the target. nih.gov |

| Steric | Molecular Volume | Increases may enhance activity up to a point, beyond which steric hindrance can occur. |

| Topological | Kappa Shape Indices (κ) | Lower values have been correlated with higher activity in some antibacterial indole series. nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the three-dimensional arrangement of essential chemical features a molecule must possess to be recognized by a specific biological target. mdpi.com A pharmacophore model serves as a 3D query for screening large chemical libraries to find novel compounds with potential activity. nih.gov

Pharmacophore models can be generated through two primary strategies:

Ligand-Based Modeling: This approach is used when the 3D structure of the target protein is unknown. It is built by superimposing a set of known active molecules and extracting the common chemical features responsible for their activity. mdpi.com For scaffolds related to this compound, which can act as serotonin (B10506) receptor ligands, ligand-based models often identify key features such as a positive ionizable group (from the piperidine nitrogen), aromatic rings (from the indole), and hydrogen bond acceptors or donors. scholarsresearchlibrary.comnih.gov

Structure-Based Modeling: When a high-resolution structure of the ligand-protein complex is available, a pharmacophore can be derived directly from the key interaction points in the binding site. ru.nl Features are defined based on the receptor's properties, such as mapping hydrophobic pockets, hydrogen-bonding residues, and charged residues. nih.gov This method provides a direct link between the pharmacophore features and the target's specific anatomy.

A typical pharmacophore model for an indole-piperidine ligand might include features like those shown in the table below.

| Feature | Abbreviation | Potential Origin in Compound | Description |

|---|---|---|---|

| Aromatic Ring | AR | Indole Ring System | Essential for π-π stacking or hydrophobic interactions. |

| Positive Ionizable | PI | Piperidine Nitrogen | Forms ionic or hydrogen bond interactions with acidic residues (e.g., Asp). nih.gov |

| Hydrogen Bond Acceptor | HBA | Potential substituents on indole/piperidine | Interacts with hydrogen bond donor groups in the receptor. |

| Hydrophobic | HY | Indole or alkyl groups | Occupies hydrophobic pockets within the binding site. |

Once a pharmacophore model is developed and validated, it can be used as a filter for virtual screening. nih.govmdpi.com Large databases of chemical compounds, containing millions of structures, are computationally searched to identify molecules that fit the 3D arrangement of the pharmacophore features. researchgate.net This process rapidly narrows down a vast chemical space to a manageable number of "hits" that are most likely to be active. nih.govresearchgate.net These hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection before being prioritized for chemical synthesis and biological testing. rsc.org This strategy significantly accelerates the discovery of novel lead compounds by focusing experimental efforts on molecules with a higher probability of success. nih.gov

Future Directions and Emerging Research Avenues for Indole Piperidine Compounds

Development of Next-Generation Synthetic Methodologies

The demand for structurally diverse and complex indole-piperidine derivatives necessitates the development of more efficient, sustainable, and automated synthetic strategies.

Novel Catalytic Systems for Efficient and Sustainable Synthesis

Future synthetic efforts will increasingly rely on novel catalytic systems that offer high efficiency and adhere to the principles of green chemistry. Researchers are exploring innovative catalysts to construct the indole (B1671886) or piperidine (B6355638) rings and to couple them. For instance, the development of nanocomposites, such as those made from molybdenum disulfide and reduced graphene oxide (MoS2-RGO), has demonstrated high efficiency as heterogeneous catalysts for synthesizing indole alkaloids in water, a green solvent. acs.org These catalysts can be recycled multiple times without a significant loss of activity, showcasing high atom economy and a small E-factor. acs.org

Sustainable approaches also include the use of benign solvents like water-ethanol mixtures, deep eutectic solvents, and bio-based ethyl lactate, as well as techniques like microwave and ultrasound-assisted synthesis. researchgate.net The move away from harsh chemicals and halogenated solvents towards greener reaction media is a key trend. researchgate.net Metal-free carbon-carbon coupling reactions, facilitated by microwave assistance, are also being employed to reduce reaction times and simplify workup processes for indole-containing scaffolds. frontiersin.org

| Catalyst Type | Example System | Key Advantages | Sustainability Aspect |

| Heterogeneous Nanocatalyst | MoS2-RGO | High efficiency, recyclability (≥6 times) | Water as solvent, high atom economy |

| Metal-Free | Microwave-Assisted SNAr | Avoids metal catalysts, reduced reaction times (7-12 min) | Energy efficiency, simplified purification |

| Biocatalysis | Microbial Cell Factories | Production from renewable sources (e.g., glucose) | Use of renewable feedstocks |

Flow Chemistry and Automated Synthesis Applications

Flow chemistry and automated synthesis platforms are set to revolutionize the production of indole-piperidine compounds. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for managing exothermic reactions and improving scalability. This technology enables the rapid synthesis of compound libraries and can be integrated with in-line purification techniques, such as flash chromatography, to create highly efficient and automated processes. researchgate.net

Automated synthesizers, historically used for peptides and oligonucleotides, are now being adapted for the assembly of complex small molecules, including N-heterocycles like piperidine. ethz.ch These systems allow for the sequential combination of building blocks, enabling the rapid generation of diverse molecular structures with minimal manual intervention. ethz.chgla.ac.uk The combination of flow chemistry with automated platforms promises to accelerate the discovery and development of new indole-piperidine-based therapeutics.

Advanced Mechanistic Characterization

A deeper understanding of how indole-piperidine compounds interact with their biological targets at a molecular level is crucial for designing more potent and selective drugs. Advanced analytical techniques are providing unprecedented insights into these interactions.

High-Resolution Structural Biology (e.g., Cryo-EM, X-ray Crystallography) of Compound-Target Complexes

High-resolution structural techniques are fundamental to visualizing the precise binding modes of indole-piperidine ligands. X-ray crystallography has been instrumental in revealing how these compounds fit into the binding pockets of their target proteins, such as kinases and chemokine receptors. nih.govacs.org For example, crystallographic studies have shown how an indole derivative forms specific hydrogen bonds within the activation site of pro-matrix metalloproteinase-9 (proMMP-9), explaining its high inhibitory potency. nih.govresearchgate.net

Cryo-electron microscopy (Cryo-EM) is an emerging powerful tool, especially for large, complex, or membrane-bound proteins that are difficult to crystallize. It allows for the structural determination of protein-ligand complexes in near-native states, providing critical information for structure-based drug design. These high-resolution structures are essential for understanding structure-activity relationships (SAR) and for the rational design of next-generation inhibitors. dokumen.pub

Single-Molecule Studies of Binding Dynamics

Beyond static structural snapshots, researchers are increasingly interested in the dynamics of ligand-target interactions. Single-molecule techniques, such as single-molecule fluorescence microscopy, allow for the real-time observation of binding and unbinding events. These studies can reveal kinetic parameters and conformational changes that are averaged out in bulk experiments. Understanding the ligand binding dynamics of indole-piperidine compounds can provide crucial insights into their mechanism of action and help in optimizing their residence time on a target, a key parameter for therapeutic efficacy. science.gov

Integration of Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in medicinal chemistry, from predicting synthetic routes to designing novel molecules. researchgate.net

The application of machine learning to retrosynthesis is a significant area of development. Neural networks are being trained on vast reaction databases to predict the best synthetic pathways for complex molecules, including heterocycles like indoles and piperidines. acs.orgnih.gov These tools can suggest novel and efficient routes that might not be obvious to a human chemist, thereby accelerating the synthesis of new compounds. chemrxiv.org For instance, transfer learning techniques are being used to improve the accuracy of retrosynthesis prediction for heterocycle formation, where data is often scarce. acs.orgchemrxiv.org

Based on the comprehensive search conducted, there is no specific scientific literature or public data available for the chemical compound "3-Methyl-2-(piperidin-1-YL)-3H-indole". The search results yielded information on structurally related but distinct molecules, such as isomers or derivatives with different substitution patterns on the indole or piperidine rings.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and specific subsections as requested in the outline for "this compound". Creating such an article would require fabricating data and research findings, which would be scientifically inaccurate and misleading.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-methyl-2-(piperidin-1-yl)-3H-indole, and how do reaction conditions influence product purity?

The compound can be synthesized via Vilsmeier-Haack reactions using tertiary cyclic amides (e.g., piperidinone derivatives) and indole precursors. For example:

- Methodology : React indole with 1-methylpiperidin-2-one in the presence of POCl₃ at controlled temperatures (–10°C to 0°C) to form the imine intermediate. Subsequent neutralization with NaOH yields the target compound .

- Key Factors : Temperature control is critical to avoid hydrolysis of the intermediate. Lower temperatures (–10°C) improve yields (up to 95%) by stabilizing the reactive imine .

Q. How can the structural conformation of this compound be analyzed experimentally?

- X-ray Crystallography : Resolve the non-planar puckering of the piperidine ring using Cremer-Pople coordinates to quantify out-of-plane displacements .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the methyl group at position 3 and piperidine at position 2 produce distinct splitting patterns (e.g., singlet for methyl at δ 2.4 ppm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity of this compound against kinase targets?

- QSAR Modeling : Train 2D/3D-QSAR models using datasets of indole derivatives with known JAK or BTK inhibitory activity. Molecular descriptors (e.g., logP, polar surface area) correlate with binding affinity .

- Molecular Docking : Dock the compound into BTK (PDB: 6SX6) or JAK2 (PDB: 4D0S) active sites. The piperidine moiety may form hydrogen bonds with catalytic lysine residues, while the indole core engages in π-π stacking .

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Mechanistic Insight : The electron-donating piperidine group at position 2 directs electrophiles (e.g., Br₂, NO₂⁺) to position 5 of the indole ring. This regioselectivity is confirmed by DFT calculations showing reduced electron density at position 5 due to resonance effects .

- Experimental Validation : Bromination of the compound yields 5-bromo-3-methyl-2-(piperidin-1-yl)-3H-indole as the major product (85% yield), verified by LC-MS and ¹H NMR .

Q. What strategies mitigate instability of this compound derivatives under acidic or oxidative conditions?

- Stabilization Techniques :

Data Contradictions and Resolution

- Instability of Piperidine Derivatives : notes that 3-(piperidin-2-ylidene)-3H-indoles hydrolyze to amino-ketones under mild acidic conditions, whereas pyrrolidine analogs remain stable. This highlights the need for pH-controlled storage (pH 7–8) for piperidine-containing derivatives .

- Synthetic Yields : Yields for Vilsmeier reactions vary between 70–95% depending on the amide used (piperidinone vs. pyrrolidinone). Cross-validate protocols using HPLC to optimize reagent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.